molecular formula C10H8Cl2O3 B1301112 Ethyl 2,4-dichlorobenzoylformate CAS No. 34966-51-3

Ethyl 2,4-dichlorobenzoylformate

Cat. No. B1301112
Key on ui cas rn: 34966-51-3
M. Wt: 247.07 g/mol
InChI Key: JENLPPADOGFHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211387B1

Procedure details

A suspension of magnesium (6.7 g; 0.275 moles) in ethyl ether (125 ml) under stirring and nitrogen flow was added with ethyl bromide (180 mg). A solution of 1,3-dichloro-4-iodobenzene (50 g; 0.183 moles) and ethyl bromide (180 mg) in ethyl ether (100 ml) was dropped in about 1 hour keeping the temperature at 15-20° C. The suspension was stirred for further 2 hours. After decanting the magnesium in excess, the solution was dropped in about 1 hour in a solution of diethyloxalate (29.32 g; 0.2 moles) in ethyl ether (125 ml) cooled to −70° C. At the end of the addition it was stirred at −70° C. for 1 hour, then the temperature was left to rise to 10° C. and the stirring was kept on for another hour. The suspension was added with a saturated solution of NH4Cl (125 ml), the phases were separated and the aqueous one extracted with ethyl acetate (50 ml). The organic phases were washed with a solution of sodium bisulfite and treated with discolouring charcoal. After filtration, the organic solution was distilled under vacuum to give a crude which was purified by chromatography (SiO2; hexane/ethyl ether 9/1) to give 36.2 g of (2,4-dichloro-phenyl)-oxo-acetic acid ethyl ester (yield 80%) as a colourless oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
180 mg
Type
catalyst
Reaction Step Two
Quantity
29.32 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
180 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:8]=[CH:7][C:6](I)=[C:5]([Cl:10])[CH:4]=1.[CH2:11]([O:13][C:14](=[O:20])[C:15](OCC)=[O:16])[CH3:12].[NH4+].[Cl-]>C(OCC)C.C(Br)C>[CH2:11]([O:13][C:14](=[O:20])[C:15]([C:6]1[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][C:5]=1[Cl:10])=[O:16])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[Mg]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)I)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
180 mg
Type
catalyst
Smiles
C(C)Br
Step Three
Name
Quantity
29.32 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
180 mg
Type
catalyst
Smiles
C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15-20° C
STIRRING
Type
STIRRING
Details
The suspension was stirred for further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After decanting the magnesium in excess, the solution
ADDITION
Type
ADDITION
Details
At the end of the addition it
STIRRING
Type
STIRRING
Details
was stirred at −70° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
the temperature was left
CUSTOM
Type
CUSTOM
Details
to rise to 10° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The organic phases were washed with a solution of sodium bisulfite
ADDITION
Type
ADDITION
Details
treated with discolouring charcoal
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the organic solution was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2; hexane/ethyl ether 9/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)C1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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